

Role of silicon tetraacetate in inorganic chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silicon tetraacetate*

Cat. No.: *B1584499*

[Get Quote](#)

An In-depth Technical Guide on the Role of **Silicon Tetraacetate** in Inorganic Chemistry

Introduction

Silicon tetraacetate, also known as tetraacetoxysilane, is an inorganic compound with the chemical formula $\text{Si}(\text{CH}_3\text{COO})_4$.^{[1][2]} It exists as a colorless, crystalline solid that is extremely sensitive to moisture.^[1] In the realm of inorganic chemistry, **silicon tetraacetate** serves as a highly reactive and versatile precursor, primarily for the synthesis of silicon dioxide (silica) and other silicon-based materials. Its utility stems from the lability of its silicon-oxygen bonds, which readily undergo hydrolysis and other displacement reactions. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a focus on its role in materials science and its indirect contributions to the pharmaceutical industry.

Physicochemical and Structural Properties

Silicon tetraacetate is characterized by a central silicon atom tetrahedrally coordinated to four acetate ligands through oxygen atoms. The compound is highly hygroscopic and reacts violently with water.^[1] Key quantitative properties are summarized below.

Property	Value	Reference(s)
CAS Registry Number	562-90-3	[1]
Molecular Formula	C ₈ H ₁₂ O ₈ Si	[1]
Molecular Weight	264.26 g/mol	[1] [3]
Appearance	Colorless, hygroscopic crystalline mass	[1] [2]
Melting Point	110-115 °C	[1] [3]
Boiling Point	148 °C @ 6.0 mmHg	[1] [3]
Decomposition Temp.	160-170 °C	[1] [2]
Solubility	Moderately soluble in acetone and benzene; reacts with water and alcohol	[1] [2]

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of **silicon tetraacetate** involves the reaction of silicon tetrachloride (SiCl₄) with either acetic anhydride or acetic acid.[\[2\]](#)

Synthesis from Silicon Tetrachloride and Acetic Anhydride

This method produces **silicon tetraacetate** and acetyl chloride as a byproduct. The reaction proceeds with a reported yield of approximately 84.6%.[\[2\]](#)

Reaction: SiCl₄ + 4(CH₃CO)₂O → Si(CH₃COO)₄ + 4CH₃COCl[\[2\]](#)

Experimental Protocol:

- Apparatus Setup: A three-neck flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent premature hydrolysis.

- Reactant Charging: Silicon tetrachloride (1 mole) is added to the reaction flask.
- Reaction Execution: Acetic anhydride (4 moles) is added dropwise from the dropping funnel to the stirred silicon tetrachloride. The reaction is exothermic and may require initial cooling.
- Reflux: After the addition is complete, the mixture is gently heated to reflux until the evolution of hydrogen chloride (from any side reactions) or acetyl chloride ceases.
- Product Isolation: The reaction mixture is cooled, and the excess acetyl chloride and any unreacted starting materials are removed under reduced pressure.
- Purification: The resulting solid crude product, **silicon tetraacetate**, can be purified by recrystallization from a dry, non-polar solvent like benzene.[4] The final product is a white, crystalline solid that must be stored under anhydrous conditions.[4]

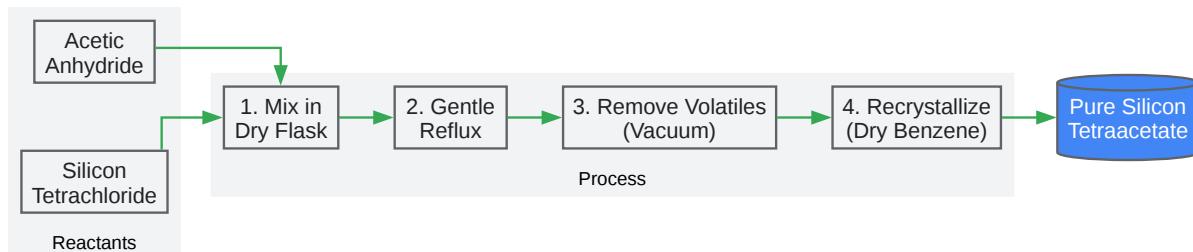


Diagram 1: Synthesis Workflow of Silicon Tetraacetate

[Click to download full resolution via product page](#)Diagram 1: Synthesis Workflow of **Silicon Tetraacetate**

Core Reactivity in Inorganic Chemistry

The chemistry of **silicon tetraacetate** is dominated by its high reactivity towards nucleophiles, particularly water and alcohols.

- Hydrolysis: It reacts violently and rapidly with water to produce silicon dioxide (silica) and acetic acid. This property makes it an excellent precursor for silica materials.[1][5]

- Reaction: $\text{Si}(\text{CH}_3\text{COO})_4 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4\text{CH}_3\text{COOH}$
- Alcoholysis: In the absence of water, it reacts with alcohols, such as ethanol, to form silica gel and the corresponding acetate ester (e.g., ethyl acetate).[6]
- Reaction: $\text{Si}(\text{CH}_3\text{COO})_4 + 4\text{C}_2\text{H}_5\text{OH} \rightarrow \text{Si}(\text{OC}_2\text{H}_5)_4 + 4\text{CH}_3\text{COOH}$ (intermediate step, eventually leads to SiO_2)
- Thermal Decomposition: When heated to temperatures between 160-170°C, **silicon tetraacetate** decomposes, evolving acetic anhydride.[1]
- Non-Hydrolytic Sol-Gel (NHSG) Reactions: It can react with metal amides or silyl esters in non-aqueous solvents to form homogeneous mixed-oxide materials. For example, reacting it with tin amides produces tin silicate xerogels.[7] This route offers precise control over the final material's composition and porosity.[7]

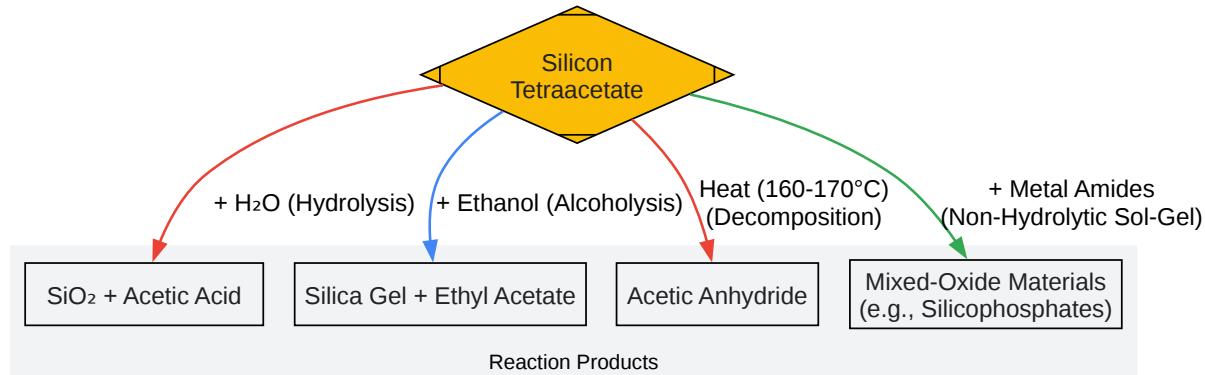


Diagram 2: Core Reaction Pathways

[Click to download full resolution via product page](#)

Diagram 2: Core Reaction Pathways

Applications in Materials Science and Synthesis

Silicon tetraacetate's primary role is as a precursor for silicon-containing materials, offering an alternative to more common alkoxides like tetraethyl orthosilicate (TEOS).

- Low-Temperature SiO_2 Production: Its high reactivity allows for the formation of silica films and gels at lower temperatures compared to traditional silicon hydride or alkoxide precursors.[6]
- Sol-Gel Precursor: It is widely used in sol-gel processes to create high-purity silica gels, nanoparticles, and xerogels.[3][6] These materials have applications in catalysis, chromatography, and as thermal insulators.
- Chemical Vapor Deposition (CVD): **Silicon tetraacetate** can be used in CVD to prepare thin films of silicon dioxide, which are critical as insulating layers in the manufacturing of semiconductors and other electronic devices.[6][8]
- Cross-linking Agent: In the coatings and adhesives industry, it can act as a cross-linking agent, reacting with hydroxyl groups in polymer chains to enhance durability, thermal stability, and adhesion.[5][8][9]
- Synthesis of Advanced Materials: Through non-hydrolytic sol-gel routes, it serves as a building block for complex, mesoporous materials like Ta-SiO_2 and $\text{SnO}_2-\text{SiO}_2$ xerogels, which are investigated for their catalytic properties.[7]

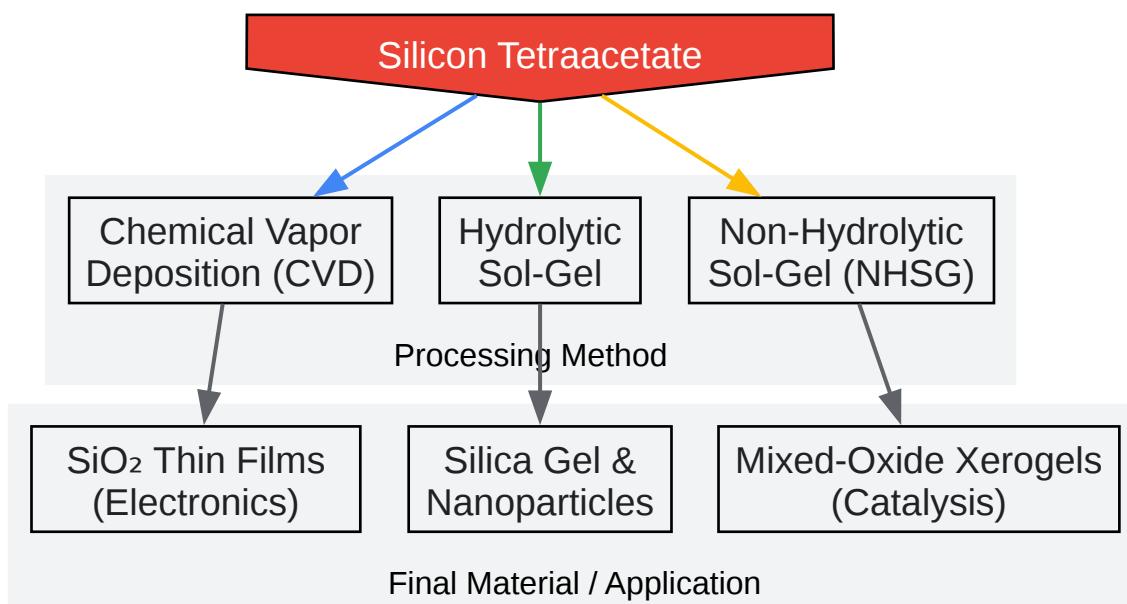


Diagram 3: Role as a Material Precursor

[Click to download full resolution via product page](#)

Diagram 3: Role as a Material Precursor

Role in Drug Development and Pharmaceutical Processes

The role of **silicon tetraacetate** in drug development is indirect but significant. It is not typically incorporated into active pharmaceutical ingredients (APIs). Instead, its importance lies in its ability to produce high-purity silica gel.^[5]

- Precursor for Chromatographic Media: Silica gel is the most common stationary phase used in chromatography for the purification of small-molecule drugs, peptides, and other pharmaceutical intermediates. The controlled hydrolysis of **silicon tetraacetate** can yield silica with specific pore sizes and surface areas suitable for these demanding separation processes.
- Desiccants: The high hygroscopicity of silica gel, derived from precursors like **silicon tetraacetate**, makes it an essential desiccant for protecting moisture-sensitive APIs and formulated drugs, thereby ensuring their stability and shelf-life.^[5]

- Solid Support: Silica can also be functionalized and used as a solid support in certain synthetic methodologies relevant to drug discovery.

While organosilicon chemistry is an active area of research in medicinal chemistry—where replacing a carbon atom with silicon can favorably alter a drug's metabolic profile and lipophilicity—this field primarily involves stable Si-C bonds, not the highly reactive Si-O-C linkages found in **silicon tetraacetate**.^{[10][11]}

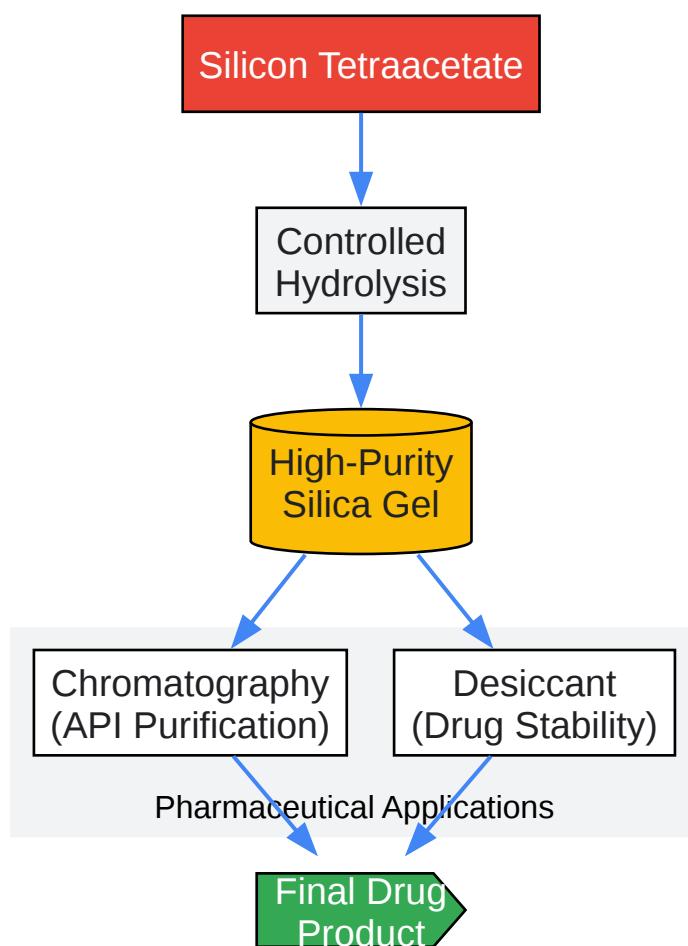


Diagram 4: Indirect Role in Pharmaceutical Workflow

[Click to download full resolution via product page](#)

Diagram 4: Indirect Role in Pharmaceutical Workflow

Conclusion

Silicon tetraacetate is a cornerstone reagent in non-alkoxide-based silicon chemistry. Its high reactivity, particularly towards hydrolysis, makes it an exceptionally effective precursor for

various forms of silica, including thin films, gels, and nanoparticles, often under mild conditions. While its direct role in inorganic synthesis is as a starting material, its broader impact extends to materials science, electronics, and catalysis. In the context of drug development, it functions as a critical upstream material, enabling the production of high-purity silica essential for the purification and stabilization of pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Silicon Tetraacetate [drugfuture.com]
- 2. silicon tetraacetate [chemister.ru]
- 3. Silicon tetraacetate 98 562-90-3 [sigmaaldrich.com]
- 4. US2566347A - Silicon acylates - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. innospk.com [innospk.com]
- 10. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aithor.com [aithor.com]
- To cite this document: BenchChem. [Role of silicon tetraacetate in inorganic chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584499#role-of-silicon-tetraacetate-in-inorganic-chemistry\]](https://www.benchchem.com/product/b1584499#role-of-silicon-tetraacetate-in-inorganic-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com